3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile

Drug discovery Lead-likeness Physicochemical property optimization

3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile (CAS 866009-35-0) is a fully substituted 4-isothiazolecarbonitrile bearing a chlorine atom at position 3, a nitrile group at position 4, and an N-methyl-N-(2-cyanoethyl)amino moiety at position 5. The 4-isothiazolecarbonitrile scaffold has established antiviral activity against enteroviruses (polio 1, ECHO 9) and has been explored as a mitotic checkpoint inhibitor platform.

Molecular Formula C8H7ClN4S
Molecular Weight 226.69 g/mol
CAS No. 866009-35-0
Cat. No. B3038464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile
CAS866009-35-0
Molecular FormulaC8H7ClN4S
Molecular Weight226.69 g/mol
Structural Identifiers
SMILESCN(CCC#N)C1=C(C(=NS1)Cl)C#N
InChIInChI=1S/C8H7ClN4S/c1-13(4-2-3-10)8-6(5-11)7(9)12-14-8/h2,4H2,1H3
InChIKeyCZASOKUWUIOKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile (CAS 866009-35-0) – Structural Identity, Physicochemical Profile, and Class Context for Scientific Procurement


3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile (CAS 866009-35-0) is a fully substituted 4-isothiazolecarbonitrile bearing a chlorine atom at position 3, a nitrile group at position 4, and an N-methyl-N-(2-cyanoethyl)amino moiety at position 5 . The 4-isothiazolecarbonitrile scaffold has established antiviral activity against enteroviruses (polio 1, ECHO 9) and has been explored as a mitotic checkpoint inhibitor platform [1][2]. Predicted physicochemical properties – molecular weight 226.69 Da, ACD/LogP 0.81, polar surface area 92 Ų, zero H-bond donors, and five rotatable bonds – place the compound within lead-like chemical space (Rule-of-5 compliant) . The compound was included in a high-throughput screening campaign at The Scripps Research Institute Molecular Screening Center, indicating its relevance in probe- and drug-discovery workflows .

Why 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile Cannot Be Replaced by a Generic 4-Isothiazolecarbonitrile – The Case for Structure-Driven Selection


4-Isothiazolecarbonitriles are not a monolithic class. The nature, size, and electronic character of the substituents at positions 3 and 5 govern lipophilicity, hydrogen-bonding capacity, conformational flexibility, and ultimately biological target engagement [1]. Replacing the compound with a simpler analog such as 3-chloroisothiazole-4-carbonitrile (MW 144.58, LogP ~0.5) eliminates the 5-amino side-chain that provides additional H-bond acceptor sites, modulates PSA, and enables specific interactions with protein targets. Conversely, larger analogs (MW >270) may exceed desirable physicochemical boundaries for lead optimization. The quantitative evidence below demonstrates that each structural modification produces measurable shifts in molecular properties, solubility, protein-binding potential, and documented biological annotation – making indiscriminate substitution scientifically indefensible.

Quantitative Differentiation of 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile (866009-35-0) Against Its Closest Analogs – Evidence for Scientific Procurement Decisions


Molecular Weight Positioning Within Optimal Lead-Like Chemical Space Compared to Closest Amino-Substituted Analogs

The target compound (MW 226.69 Da) occupies a narrow, favorable molecular weight window bounded by the smaller parent scaffold 3-chloroisothiazole-4-carbonitrile (MW 144.58 Da) and the bulkier 5-substituted analogs 3-chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile (MW 272.75 Da) and 3-chloro-5-(4-methoxyphenethyl)amino-4-isothiazolecarbonitrile (MW 293.77 Da) [1]. Lead-likeness guidelines recommend MW ≤350 Da; however, empirical analyses show that MW increments beyond ~250 Da are correlated with higher attrition in fragment-to-lead optimization [2]. The target compound, at 226.69 Da, sits below this inflection point while retaining sufficient mass to encode specific protein interactions, unlike the parent scaffold which may lack adequate surface area for target engagement.

Drug discovery Lead-likeness Physicochemical property optimization

Lipophilicity (LogP) Tuning Through the Cyanoethyl-Methylamino Side-Chain – Comparison with Morpholinoethyl Analog

The predicted ACD/LogP of the target compound is 0.81, compared to 0.51 for the closest amino-substituted comparator 3-chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile (CAS 866009-32-7) . Both values fall within the optimal lipophilicity range for oral bioavailability (LogP 1–3); however, the target compound's 0.30-log-unit-higher LogP translates to an approximately 2-fold increase in predicted octanol-water partition, which may enhance passive membrane permeability without pushing the compound into excessive lipophilicity that would compromise aqueous solubility (>50 µM typically required for biochemical assays) [1]. The morpholino analog's lower LogP arises from the oxygen atom in the morpholine ring, which increases polarity but also adds 46 Da of molecular weight.

Lipophilicity ADME Solubility-permeability balance

Polar Surface Area and Hydrogen-Bond Acceptor Count – Optimizing CNS Accessibility vs. Peripherally Restricted Analogs

The target compound exhibits a predicted topological polar surface area (tPSA) of 92 Ų with 4 hydrogen-bond acceptors and 0 H-bond donors . The widely accepted threshold for passive blood-brain barrier (BBB) penetration is tPSA ≤90 Ų, and CNS drug candidates typically possess fewer than 3 H-bond donors [1]. At 92 Ų, the target compound sits at the boundary of this threshold, whereas the morpholino analog (866009-32-7), with an additional oxygen atom in the morpholine ring, is expected to have a tPSA exceeding 100 Ų (predicted value not directly available but inferred from the added oxygen H-bond acceptor). The parent scaffold 3-chloroisothiazole-4-carbonitrile (tPSA estimated ~53 Ų) has markedly lower PSA but lacks the 5-amino functionality required for specific target interactions .

CNS drug discovery Polar surface area Blood-brain barrier penetration

Documented Inclusion in a High-Throughput GPR151 Activator Screen – Annotation Differentiating the Compound from Unannotated Analogs

Unlike the majority of close analogs bearing the 3-chloro-4-isothiazolecarbonitrile core, the target compound has been specifically included in a cell-based high-throughput primary assay designed to identify activators of GPR151 (G-protein coupled receptor 151; also known as PGR7, GPCR-2037, or GalRL) at The Scripps Research Institute Molecular Screening Center . The assay employed a 1536-well format with luminescence readout, indicating the compound's compatibility with state-of-the-art screening infrastructure. No comparable screening annotation was identified for 3-chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile (866009-32-7) or 3-chloro-5-(4-methoxyphenethyl)amino-4-isothiazolecarbonitrile (866009-34-9) in publicly accessible databases at the time of analysis . GPR151 is a class A orphan GPCR implicated in neuropathic pain and metabolic regulation, making this annotation particularly valuable for programs targeting these therapeutic areas [1].

GPCR screening GPR151 High-throughput screening Chemical biology

Conformational Flexibility and Rotatable Bond Count – Differentiating from Rigid and Overly Flexible Analogs

The target compound possesses 5 freely rotatable bonds (ChemSpider-predicted count), compared to 1–2 rotatable bonds for 3-chloroisothiazole-4-carbonitrile (the parent scaffold) and an estimated 6–7 for 3-chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile and 3-chloro-5-(4-methoxyphenethyl)amino-4-isothiazolecarbonitrile . In medicinal chemistry, the optimal rotatable bond count for oral drug candidates is typically ≤10, with lower counts generally preferred to minimize entropic penalty upon protein binding [1]. The target compound's 5 rotatable bonds strike a balance: enough flexibility to adapt to diverse binding pockets (unlike the overly rigid parent scaffold with only ~1–2 bonds) while avoiding the excessive conformational freedom of bulkier side-chain analogs that may incur higher desolvation and entropic costs.

Conformational entropy Rotatable bonds Ligand efficiency Molecular recognition

Synthetic Versatility of the 3-Chloro and 5-Cyanoethyl-Methylamino Functionalities – Enabling Sequential Derivatization Not Possible with 3-Methylthio or 3,5-Dichloro Analogs

The target compound's 3-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-cyanoethyl-methylamino side-chain can undergo nitrile hydrolysis to carboxamide/carboxylic acid or reduction to amine, enabling orthogonal diversification [1]. In contrast, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2), the class-leading antiviral compound, has a less reactive 3-methylthio group that requires oxidative activation for displacement [2]. 3,5-Dichloro-4-isothiazolecarbonitrile offers two chloro leaving groups, but their similar reactivity can lead to regioselectivity challenges in sequential derivatization [3]. The target compound's orthogonally addressable 3-chloro (electrophilic) and 5-amino-cyanoethyl (nucleophilic/nitrile) functional groups permit controlled, stepwise elaboration to generate focused libraries with predictable regiochemistry.

Medicinal chemistry Parallel synthesis Late-stage functionalization Isothiazole reactivity

Recommended Research and Procurement Scenarios for 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile (866009-35-0) Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization Programs Requiring CNS-Permeable 4-Isothiazolecarbonitrile Scaffolds

The target compound's tPSA of 92 Ų, zero H-bond donors, and LogP of 0.81 place it at the threshold of CNS drug-like space . Compared to the morpholino analog (tPSA estimated >100 Ų), the compound has a higher probability of passive BBB penetration while retaining sufficient functional-group complexity for target engagement. Medicinal chemistry teams pursuing CNS targets should prioritize this compound over bulkier 5-amino-substituted analogs when designing blood-brain barrier-permeable probe molecules.

Sequential Library Synthesis Leveraging Orthogonal 3-Chloro and 5-Cyanoethyl Reactive Handles

The compound uniquely combines an electrophilic 3-chloro site (amenable to SNAr, Suzuki, or Buchwald coupling) with a nitrile-containing 5-amino side-chain that can be hydrolyzed, reduced, or cyclized without cross-interference [1]. This orthogonality is not available in the 3,5-dichloro analog (competitive reactivity) or the 3-methylthio-5-phenyl lead IS-2 (inert 5-aryl group). Procurement for parallel synthesis campaigns should favor this scaffold to maximize reliable, high-yielding sequential derivatization and minimize chromatographic purification burden.

GPCR Target Validation and Probe Discovery Informed by Existing GPR151 Screening Annotation

The compound's documented inclusion in a cell-based GPR151 activator HTS at The Scripps Research Institute differentiates it from unannotated analogs . Research groups investigating orphan GPCRs, neuropathic pain, or metabolic regulation should select this compound over analogs lacking screening history. The availability of prior assay data (even if only qualitative) accelerates hit triage, enables SAR-by-catalog approaches, and provides an entry point for scaffold optimization without the need for de novo library screening.

Antiviral Research Programs Exploring Non-Traditional 4-Isothiazolecarbonitrile Chemotypes

The 4-isothiazolecarbonitrile scaffold has validated antiviral activity against enteroviruses polio 1 and ECHO 9, with the lead compound IS-2 (3-methylthio-5-phenyl-4-isothiazolecarbonitrile) demonstrating an early-block mechanism in poliovirus replication [2]. The target compound represents a structurally distinct chemotype within this class: it replaces the 3-methylthio group with chlorine (modulating electrophilicity) and the 5-phenyl group with a flexible cyanoethyl-methylamino side-chain (altering steric and electronic properties). This substitution pattern has not been explored in published antiviral SAR, presenting an opportunity for novel intellectual property. Procurement for antiviral discovery should prioritize this compound as a structurally differentiated starting point for hit expansion.

Quote Request

Request a Quote for 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.